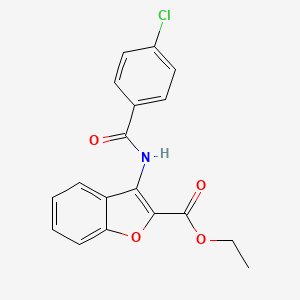

Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate is a chemical compound belonging to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

準備方法

The synthesis of ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate involves several steps. One common method includes the condensation of phenols with acetoacetic ester derivatives using iron-catalyzed oxidative cross-coupling . Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of tetrafluoroboric acid, followed by treatment with concentrated sulfuric acid . These methods provide efficient routes to synthesize benzofuran-3-carboxylate esters, which can be further transformed into the desired compound.

化学反応の分析

Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Pharmacological Applications

Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate has gained attention for its potential as a lead compound in drug development. Its structural similarity to other benzofuran derivatives, known for their diverse biological activities, positions it as a candidate for further investigation.

Key Areas of Research:

- Cancer Therapy: The compound has been shown to inhibit cyclin-dependent kinases 6 and 9 (CDK6 and CDK9), which are crucial in regulating the cell cycle and transcriptional control. Inhibition of these kinases may disrupt cell cycle progression and induce apoptosis in cancer cells, making it a promising anticancer agent.

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antibacterial and antiviral properties, warranting further exploration in preclinical settings.

Synthetic Applications

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex benzofuran derivatives.

Synthetic Methods:

- The synthesis typically involves reactions of salicylic aldehyde derivatives with ethyl diazoacetates under acidic conditions, followed by cyclization and aromatization steps. These methods have yielded various benzofuran-3-carboxylate esters, valuable for further chemical transformations.

- Recent advancements include Fe-catalyzed oxidative cross-coupling reactions, which expand the possibilities for obtaining polycondensed benzofuran analogs.

Medicinal Chemistry

Medicinal chemists are investigating this compound for its drug-like properties. Structural modifications are being explored to enhance its biological activity while reducing toxicity.

Research Focus:

- Drug-Likeness Optimization: Modifications aim to improve binding affinities to various receptors, enhancing therapeutic efficacy against targeted diseases.

- Preclinical Studies: Some derivatives are at different stages of preclinical trials, showing promising results as anticancer agents.

Chemical Biology

In the field of chemical biology, this compound is utilized to study interactions with biological targets and its effects on cellular functions.

Applications:

- Biochemical Assays: These assays help elucidate the compound's role in modulating biological pathways and processes, contributing to a deeper understanding of the biological activities associated with benzofuran derivatives.

作用機序

The mechanism of action of ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as benzofuran-3-carboxylate esters and benzofuran-2-carboxamides . These compounds share similar core structures but differ in their functional groups and biological activities.

生物活性

Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in cancer therapy and as a kinase inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈ClN₁O₃. The compound features:

- A benzofuran core , which is a bicyclic structure composed of a benzene ring fused with a furan ring.

- An ethyl ester group .

- A 4-chlorobenzamido substituent .

These structural characteristics contribute to its biological activity and make it a candidate for further pharmacological studies.

This compound has been identified as an inhibitor of cyclin-dependent kinases (CDK6 and CDK9), which are crucial for cell cycle regulation and transcriptional control. The inhibition of these kinases can disrupt cell cycle progression, potentially inducing apoptosis in cancer cells. This mechanism positions the compound as a promising candidate for cancer therapy.

Anticancer Potential

Research indicates that related benzofuran derivatives exhibit significant anticancer properties. This compound has shown potential in preclinical studies to inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated anti-tumor effects through various mechanisms, including apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other benzofuran derivatives:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate | Benzofuran core with methyl substitution | Potential anti-cancer properties targeting different kinases |

| Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate | Thiophene ring instead of benzofuran | Investigated for anti-inflammatory and anticancer activities |

| Benzofuran-2-carboxylic acid derivatives | Various substituents on the benzofuran core | Known for strong antibacterial and anti-tumor activities |

This table illustrates the diversity within the benzofuran class and highlights how specific substitutions can enhance biological activity against various targets .

In Vitro Studies

In vitro assays have been employed to evaluate the efficacy of this compound against cancer cell lines. Preliminary results indicate that this compound can significantly reduce cell viability in certain cancer models, suggesting its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the chlorobenzamide moiety can influence the inhibitory potency against CDK6 and CDK9. For example, replacing chlorine with other halogens or functional groups led to variations in activity, underscoring the importance of molecular structure in determining biological efficacy .

特性

IUPAC Name |

ethyl 3-[(4-chlorobenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-2-23-18(22)16-15(13-5-3-4-6-14(13)24-16)20-17(21)11-7-9-12(19)10-8-11/h3-10H,2H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRYWOGSOUZJPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。